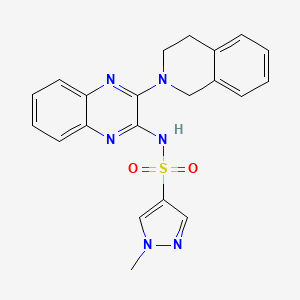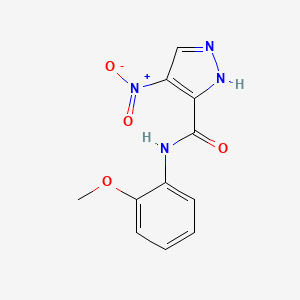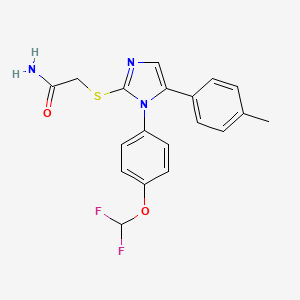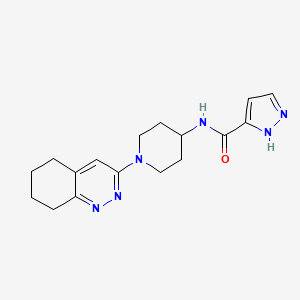
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, commonly known as THIP, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. THIP is a selective agonist for GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and CB1 Cannabinoid Receptor Antagonism
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide has been explored for its molecular interactions, particularly with the CB1 cannabinoid receptor. In a study by Shim et al. (2002), the antagonist's conformational analysis and its interaction with the CB1 receptor were examined. The research developed unified pharmacophore models for CB1 receptor ligands, demonstrating the antagonist's binding interaction with the receptor (Shim et al., 2002).
Structure-Activity Relationships
Research by Lan et al. (1999) delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study's findings were pivotal in understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Radioligand Binding Analyses
The antagonist's interaction with cannabinoid receptors was further elucidated through radioligand binding analyses, as detailed in a study by Gatley et al. (1996). This research highlighted the potential of using iodinated compounds as gamma-enriching SPECT ligands for in vivo characterization of brain CB1 receptor binding (Gatley et al., 1996).
Antibacterial Activity and DNA Gyrase Inhibition
A study by Jinbo et al. (1993) investigated the antibacterial activity of tetracyclic pyridone carboxylic acids, closely related to the core structure of the compound . The study provided insights into the activity of these compounds against both Gram-positive and -negative bacteria, as well as their inhibition of DNA gyrase from Escherichia coli (Jinbo et al., 1993).
Synthesis and Antiallergic Activity
Research into the synthesis of antiallergic agents, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, offers a relevant perspective on the potential applications of this compound. This study by Nohara et al. (1985) focused on the synthesis and evaluation of such compounds, noting their significant antiallergic activity in vivo (Nohara et al., 1985).
Mycobacterium Tuberculosis Inhibition
Shindikar and Viswanathan (2005) explored novel fluoroquinolones, including compounds similar in structure to N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, for their in vivo activity against Mycobacterium tuberculosis, demonstrating potential therapeutic applications (Shindikar & Viswanathan, 2005).
Eigenschaften
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(15-5-8-18-20-15)19-13-6-9-23(10-7-13)16-11-12-3-1-2-4-14(12)21-22-16/h5,8,11,13H,1-4,6-7,9-10H2,(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFPXJMSAOYWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2555295.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)
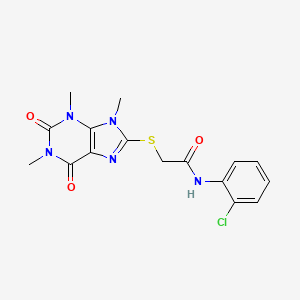
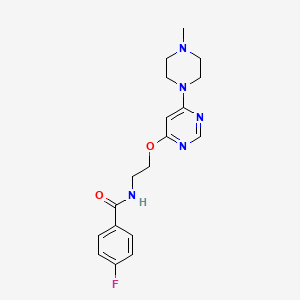
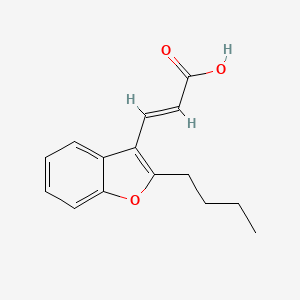
![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)
![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
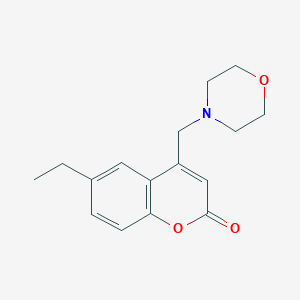
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
